3-Ethyl-5-isopropyl-2-methylpyrazine
Description
Overview of Alkylpyrazine Chemical Class and Research Significance
Alkylpyrazines are a class of heterocyclic aromatic organic compounds derived from pyrazine (B50134), a six-membered ring containing two nitrogen atoms at positions 1 and 4. wikipedia.org These compounds are characterized by the presence of one or more alkyl side chains attached to the carbon atoms of the pyrazine ring. wikipedia.org Alkylpyrazines are ubiquitous in nature and are significant contributors to the flavor and aroma profiles of a vast array of foods, particularly those that have undergone thermal processing. perfumerflavorist.comchemicalbook.com
The research significance of alkylpyrazines is primarily rooted in flavor chemistry. They are responsible for the desirable nutty, roasted, toasted, and earthy aromas in products like coffee, cocoa, bread, roasted nuts, and meats. wikipedia.orgperfumerflavorist.com Many of these compounds possess exceptionally low odor thresholds, meaning they can be detected by the human olfactory system at very low concentrations, making them potent aroma contributors. wikipedia.org Beyond food science, the alkylpyrazine framework is explored in medicinal chemistry and agrochemicals, where their unique chemical structures are investigated for potential biological activities. chemimpex.comchemicalbook.com Their formation during the thermal degradation of agricultural products makes them important markers for food quality and processing conditions. thieme-connect.de
Importance of Specific Alkylpyrazine Isomers in Academic Research
The specific arrangement and type of alkyl groups on the pyrazine ring—isomerism—dramatically influence the compound's sensory properties and biological functions. This makes the study of specific isomers crucial for academic and industrial research.
2,5-Dimethylpyrazine (B89654) (DMP): This is one of the most well-studied alkylpyrazines, recognized for its characteristic roasted peanut or potato-like aroma. chemicalbook.comchemicalbook.com In academic research, it serves as a model compound for understanding pyrazine formation during the Maillard reaction. chemicalbook.com Furthermore, its potential antimicrobial and anticancer properties are under investigation, highlighting its relevance beyond flavor science. chemicalbook.commdpi.com Its role as an intermediate in the synthesis of pharmaceuticals, such as the antitubercular drug Pyrazinamide (B1679903), underscores its industrial importance. chemicalbook.com
2,3,5,6-Tetramethylpyrazine (B1682967) (TMP) or Ligustrazine: TMP is a prominent example of an alkylpyrazine with significant pharmacological research interest. It is a primary active alkaloid in the traditional Chinese medicinal herb Ligusticum chuanxiong. oup.comnih.gov Academic studies have extensively investigated its therapeutic potential for cardiovascular and cerebrovascular diseases, focusing on its anti-inflammatory, antioxidant, and anti-platelet activities. oup.comnih.gov Its neuroprotective effects are also a major area of research. nih.gov
3-Ethyl-2,5-dimethylpyrazine (B149181) (EDMP): The unique substitution pattern of this isomer provides a balance of stability and reactivity, making it an ideal candidate for mechanistic studies within flavor chemistry. researchgate.net Research on EDMP helps elucidate the complex pathways of the Maillard reaction, offering deeper insights into how specific flavor compounds are generated during food processing. researchgate.net
Table 1: Properties and Research Focus of Selected Alkylpyrazine Isomers
| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Characteristic Aroma | Primary Area of Research Significance |
|---|---|---|---|---|
| 2,5-Dimethylpyrazine | C₆H₈N₂ | 108.14 | Roasted peanut, potato, coffee chemicalbook.com | Flavor chemistry, model for Maillard reaction, pharmaceutical intermediate, antimicrobial studies chemimpex.comchemicalbook.com |
| 2,3,5,6-Tetramethylpyrazine | C₈H₁₂N₂ | 136.19 | Fermented cocoa, nattō wikipedia.org | Pharmacology (cardiovascular, cerebrovascular, and neurodegenerative diseases), anti-inflammatory effects oup.comnih.govnih.gov |
Current State of Research on 3-Ethyl-5-isopropyl-2-methylpyrazine within Pyrazine Chemistry
A thorough review of scientific literature and chemical databases indicates that This compound is not a widely studied compound. There is a significant lack of published research, and it is not commonly listed in major chemical repositories with an assigned CAS number or detailed experimental data.
This scarcity of information places it in stark contrast to its structural isomers and other related alkylpyrazines. For context, the closely related isomer 2-Isopropyl-5-methylpyrazine (CAS Number: 13925-05-8) is well-documented. It is recognized as a flavoring agent by the Flavor and Extract Manufacturers Association (FEMA Number: 3554) and has established physicochemical properties. nih.gov The lack of data for this compound suggests it may not be a significant natural product, a common flavor component, or a target molecule in current synthetic or pharmacological research. The focus of pyrazine research tends to be on compounds that are either abundantly found in nature and food or show significant biological activity, neither of which appears to be the case for this specific isomer based on available information.
Table 2: Physicochemical Properties of the Related Isomer, 2-Isopropyl-5-methylpyrazine
| Property | Value | Reference |
|---|---|---|
| CAS Number | 13925-05-8 | nih.gov |
| Molecular Formula | C₈H₁₂N₂ | nih.gov |
| Molar Mass | 136.19 g/mol | nih.gov |
| Appearance | Colorless to slightly yellow liquid | nih.gov |
| Odor Description | Roasted, coffee, nutty, earthy | nih.gov |
| Boiling Point | 190.0 °C at 760 mm Hg | nih.gov |
| Refractive Index | 1.492 - 1.498 at 20 °C | nih.gov |
Theoretical Frameworks for Understanding Pyrazine Formation and Reactivity
The formation and chemical behavior of alkylpyrazines are governed by established theoretical principles in organic chemistry, primarily centered on the Maillard reaction and the inherent reactivity of the pyrazine ring.
Pyrazine Formation: The most accepted mechanism for the formation of alkylpyrazines in food is the Maillard reaction , a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars under thermal processing. perfumerflavorist.comacs.org A critical pathway within this reaction is the Strecker degradation of amino acids. nih.govacs.org
Initial Steps: The Maillard reaction is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, forming an N-substituted glycosylamine, which then rearranges to an Amadori or Heyns compound. acs.org
Formation of Dicarbonyls: These intermediates undergo further reactions (e.g., enolization, dehydration) to produce highly reactive α-dicarbonyl compounds like glyoxal. nih.gov
Cyclization and Oxidation: Two molecules of the α-aminocarbonyl intermediate condense to form a dihydropyrazine (B8608421) ring. This unstable intermediate is then oxidized to form the stable, aromatic alkylpyrazine. nih.gov The specific alkyl substituents on the final pyrazine are determined by the structures of the initial amino acids and sugar degradation products.
Pyrazine Reactivity: The pyrazine ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms. thieme-connect.deum.edu.my This electronic characteristic dictates its reactivity.
Electrophilic Substitution: The ring is highly deactivated towards electrophilic aromatic substitution (e.g., nitration, halogenation). Such reactions are difficult and require harsh conditions or the presence of strong electron-donating groups on the ring. thieme-connect.deyoutube.com
Nucleophilic Substitution: Conversely, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution, particularly at the carbon atoms. This reactivity is enhanced if a good leaving group, such as a halogen, is present on the ring. thieme-connect.de
Reactions at Nitrogen: The nitrogen atoms possess lone pairs of electrons, giving the molecule weak basicity. youtube.com These sites can undergo electrophilic addition reactions such as protonation or alkylation. youtube.comslideshare.net
Table 3: Comparison of Key Theoretical Frameworks in Pyrazine Formation
| Framework | Primary Reactants | Key Intermediates | Primary Products |
|---|---|---|---|
| Maillard Reaction | Amino acids, reducing sugars perfumerflavorist.com | Glycosylamines, Amadori/Heyns compounds, α-dicarbonyls acs.org | Melanoidins (brown polymers), various flavor compounds including pyrazines |
| Strecker Degradation | α-Amino acids, α-dicarbonyl compounds nih.govresearchgate.net | Imines, α-aminocarbonyls nih.gov | Strecker aldehydes, alkylpyrazines (after condensation/oxidation) |
Structure
3D Structure
Properties
Molecular Formula |
C10H16N2 |
|---|---|
Molecular Weight |
164.25 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-propan-2-ylpyrazine |
InChI |
InChI=1S/C10H16N2/c1-5-9-8(4)11-6-10(12-9)7(2)3/h6-7H,5H2,1-4H3 |
InChI Key |
RYTDAVJNZVSGSK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=CN=C1C)C(C)C |
Origin of Product |
United States |
Chemical Synthesis Pathways and Mechanistic Elucidation of Alkylpyrazines
Maillard Reaction Pathways to Substituted Pyrazines
The Maillard reaction encompasses a series of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated together. This cascade of reactions is responsible for the formation of a wide array of flavor and aroma compounds, including alkylpyrazines. The pathway to forming a specific alkylpyrazine like 3-Ethyl-5-isopropyl-2-methylpyrazine involves the generation of key reactive intermediates.
Formation of α-Dicarbonyl and α-Aminocarbonyl Intermediates
The initial stages of the Maillard reaction involve the condensation of a reducing sugar with an amino acid to form an N-substituted glycosylamine, which then rearranges to form an Amadori or Heyns product. mdpi.comsandiego.edu These products can then undergo further reactions, such as enolization, to form deoxyosones, which are α-dicarbonyl compounds. acs.org These α-dicarbonyls are highly reactive and are crucial precursors in the formation of the pyrazine (B50134) ring. researchgate.net
The specific α-dicarbonyls necessary for the synthesis of this compound would need to provide the carbon backbones for the ethyl, isopropyl, and methyl substituents. For instance, the thermal degradation of amino acids like threonine can lead to the formation of various reactive intermediates, including α-dicarbonyls, through processes like aldol (B89426) condensation. nih.gov
Subsequently, these α-dicarbonyls react with other amino acids in a process known as the Strecker degradation to form α-aminocarbonyls (also referred to as α-aminoketones). researchgate.net The structure of the resulting α-aminocarbonyl is dependent on the initial α-dicarbonyl. The formation of different alkylpyrazines is explained by the condensation of these α-aminocarbonyl compounds. researchgate.net For example, the reaction of an α-dicarbonyl with an amino acid like alanine (B10760859) is a key step in generating the necessary building blocks for methyl-substituted pyrazines.
| Precursor Amino Acid | Potential α-Dicarbonyl Intermediates | Resulting α-Aminocarbonyl Intermediates |
| Threonine | 2,3-Butanedione, 2,3-Pentanedione (B165514) | Aminoacetone, 1-Amino-2-butanone |
| Alanine | Glyoxal, Methylglyoxal (B44143) | Aminoacetaldehyde, Aminoacetone |
| Valine | 3-Methyl-2-oxobutanal | 1-Amino-3-methyl-2-butanone |
Condensation and Cyclization Mechanisms in Maillard Systems
The formation of the pyrazine ring occurs through the condensation of two α-aminocarbonyl molecules. researchgate.net This condensation reaction initially forms a dihydropyrazine (B8608421) intermediate, which is then oxidized to the stable aromatic pyrazine ring.
The specific substitution pattern of this compound arises from the condensation of different α-aminocarbonyl intermediates and their subsequent reaction with Strecker aldehydes. The general mechanism involves the self-condensation of an α-aminocarbonyl to form a dihydropyrazine. This intermediate can then react with a Strecker aldehyde in an aldol-type condensation to introduce another substituent. nih.gov
For the formation of this compound, a plausible pathway would involve the condensation of three key intermediates:
An α-aminocarbonyl that provides the methyl-substituted portion of the ring, such as aminoacetone .
A second, different α-aminocarbonyl or a Strecker aldehyde that introduces the ethyl group, such as propanal .
A third component, likely a Strecker aldehyde, that provides the isopropyl group, such as isobutyraldehyde (B47883) (2-methylpropanal).
The precise sequence and regioselectivity of these condensation reactions determine the final substitution pattern of the pyrazine. The reaction of a dihydropyrazine intermediate with different Strecker aldehydes is a key step in the formation of unsymmetrically substituted pyrazines.
Influence of Reaction Conditions on Maillard-Derived Alkylpyrazine Profiles
The distribution and yield of specific alkylpyrazines, including this compound, are heavily influenced by the reaction conditions. Key parameters include temperature, pH, water activity, and the ratio of reactants.
Temperature and Time: Higher temperatures and longer reaction times generally favor the formation of pyrazines. For example, studies on model systems have shown that increasing the temperature from 110 °C to 140 °C can significantly increase the yield of certain dimethylpyrazines. researchgate.net The formation of more complex, tri-substituted pyrazines likely requires higher energy input to facilitate the multiple condensation and degradation steps.
pH: The pH of the reaction medium has a complex effect on pyrazine formation. The initial step of the Maillard reaction is often favored by a less acidic environment, which increases the nucleophilicity of the amino group. acs.org Alkaline conditions have been shown to significantly increase the yield and variety of pyrazines formed in model systems. researchgate.net
Reactant Composition: The specific types and concentrations of amino acids and sugars in the initial mixture are the primary determinants of the final pyrazine profile. perfumerflavorist.com A mixture of amino acids, such as valine, alanine, and threonine, would be necessary to generate the pool of intermediates required for the synthesis of this compound. The relative concentrations of these precursors will influence the statistical probability of the formation of this specific isomer over other possible pyrazine products.
Strecker Degradation Contributions to Pyrazine Formation
The Strecker degradation is a critical component of the Maillard reaction, responsible for the generation of key intermediates for pyrazine synthesis. This reaction involves the interaction of an α-amino acid with an α-dicarbonyl compound.
Generation of Strecker Aldehydes and Aminoacetones
The Strecker degradation of an amino acid results in its oxidative deamination and decarboxylation, yielding an aldehyde with one fewer carbon atom than the original amino acid. This aldehyde is known as the Strecker aldehyde. researchgate.net At the same time, the α-dicarbonyl compound is converted into an α-aminocarbonyl (aminoacetone or other aminoketones). researchgate.net
The formation of this compound would necessitate the presence of specific Strecker aldehydes and α-aminocarbonyls derived from a mixture of amino acids.
| Precursor Amino Acid | Strecker Aldehyde | Odor Description |
| Alanine | Acetaldehyde (B116499) | Pungent, fruity |
| Valine | Isobutyraldehyde (2-Methylpropanal) | Malty |
| Isoleucine | 2-Methylbutanal | Malty, chocolate |
| Leucine | 3-Methylbutanal | Malty, chocolate |
| Threonine | Acetaldehyde | Pungent, fruity |
| α-Aminobutyric acid | Propanal | Pungent, fruity |
The α-aminocarbonyls formed are also crucial. For instance, the reaction of various amino acids with dicarbonyls like methylglyoxal will primarily yield aminoacetone, a key building block for methyl-substituted pyrazines. The thermal degradation of threonine is also a significant source of α-aminocarbonyl intermediates. nih.gov
Subsequent Reactions Leading to Pyrazine Nucleus Formation
The Strecker aldehydes and α-aminocarbonyls generated are highly reactive and participate in the final steps of pyrazine formation. As previously mentioned, two α-aminocarbonyl molecules can condense to form a dihydropyrazine ring. researchgate.net
This dihydropyrazine intermediate is a key hub in the synthesis of diverse alkylpyrazines. It can undergo several subsequent reactions:
Oxidation: The dihydropyrazine can be oxidized to form a stable, symmetrically substituted pyrazine. For example, the self-condensation of aminoacetone followed by oxidation yields 2,5-dimethylpyrazine (B89654).
Aldol-type Condensation: The dihydropyrazine can react with a Strecker aldehyde. nih.gov This reaction introduces the alkyl group from the aldehyde onto the pyrazine ring, leading to the formation of unsymmetrically substituted pyrazines. To form this compound, a dihydropyrazine intermediate would need to react sequentially or in a complex mixture with propanal and isobutyraldehyde.
Further Condensations: The reactive intermediates can undergo further aldol-type condensations before cyclization, leading to more complex substitution patterns.
The intricate interplay between the available α-aminocarbonyls and Strecker aldehydes, governed by the reaction conditions, ultimately dictates the final profile of alkylpyrazines formed, including the specific isomer this compound.
Directed Chemical Synthesis Approaches for Substituted Pyrazines
Directed chemical synthesis provides a controlled and predictable means of producing specific substituted pyrazines, such as this compound. These methods allow for the precise placement of alkyl groups on the pyrazine ring by carefully selecting precursors and reaction conditions.
Condensation Reactions of 1,2-Diketones with 1,2-Diamines
The most classical and straightforward route for preparing pyrazines is the direct condensation reaction of 1,2-diketones with 1,2-diamines. tandfonline.com This method is widely acknowledged for its efficacy in forming the aromatic pyrazine ring. jlu.edu.cn The reaction proceeds through the formation of a dihydropyrazine intermediate, which then undergoes aromatization to yield the final pyrazine product. tandfonline.comtandfonline.com This approach is versatile and can be used to synthesize a variety of pyrazine derivatives by choosing appropriately substituted diketones and diamines. acs.org The reaction is often carried out in protic organic solvents and can be catalyzed under various conditions. jlu.edu.cn For instance, a series of pyrazinopyrazine-fused azaacene molecules have been successfully synthesized through simple condensation reactions between a quinoxalinediamine intermediate and various diketones. acs.org
Utilization of Hydroxy Ketones as Precursors
α-Hydroxy ketones are valuable precursors in the synthesis of substituted pyrazines. tandfonline.comresearchgate.net These compounds can react with 1,2-diamines, often through a tandem oxidation process, to form the pyrazine ring. tandfonline.comtandfonline.com For example, pyrazines have been synthesized from α-hydroxy ketones and 1,2-diamines using manganese dioxide (MnO2) as a catalyst, although this particular method has been noted for requiring high catalyst loading and resulting in modest yields. tandfonline.comtandfonline.com Another approach involves reacting α-hydroxy ketones, such as 1-hydroxy-acetone, with an ammonia (B1221849) source like ammonium (B1175870) hydroxide (B78521) (NH₄OH). researchgate.net By optimizing reaction parameters like temperature, time, pH, and the carbon-to-nitrogen mole ratio, a diverse array of at least 19-20 structurally different pyrazines can be synthesized. researchgate.net Changing the specific hydroxy ketone used, for instance from 1-hydroxy-acetone to 1-hydroxy-2-butanone, allows for control over the types of pyrazines formed, shifting the distribution towards higher molecular weight derivatives. researchgate.net
Specific Reaction Routes for Ethyl- and Isopropyl-Substituted Pyrazines
The synthesis of pyrazines bearing specific alkyl substituents, such as ethyl and isopropyl groups, can be achieved by reacting selected sugars with ammonium hydroxide and amino acids at elevated temperatures. oup.com This method has been shown to produce a variety of pyrazines with methyl, ethyl, isopropyl, and butyl substituents. oup.com For a more targeted synthesis, specific precursors are chosen. For instance, a synthetic route to 2-ethyl-3,6-dimethylpyrazine, a structurally related compound, involves the reaction of 2,5-dimethylpyrazine with propionaldehyde (B47417) in the presence of iron sulfate (B86663) (FeSO₄·7H₂O) and sulfuric acid. chemicalbook.com This reaction demonstrates a method for introducing an ethyl group onto a pre-existing pyrazine ring. The synthesis of various other ethyl- and isopropyl-substituted pyrazines is of interest for flavor and fragrance applications. chemicalbook.comfemaflavor.orgnih.gov
Green Chemistry Methodologies in Pyrazine Synthesis
In recent years, there has been a significant focus on developing environmentally benign methods for pyrazine synthesis. tandfonline.comtandfonline.com These "green" approaches aim to be cost-effective, reduce waste, and avoid the use of hazardous materials. tandfonline.comresearchgate.net One successful green methodology involves the direct condensation of 1,2-diketo compounds with 1,2-diamines in aqueous methanol, catalyzed by potassium tert-butoxide (t-BuOK) at room temperature. tandfonline.comresearchgate.net This one-pot synthesis is high-yielding and does not require expensive catalysts or bubbling oxygen at high temperatures. tandfonline.com The detection of a dihydropyrazine intermediate suggests the reaction proceeds through formation and subsequent aromatization in a single step. tandfonline.com Biocatalytic methods are also gaining prominence. For example, Lipozyme® TL IM from Thermomyces lanuginosus has been used to catalyze the synthesis of pyrazinamide (B1679903) derivatives from pyrazine esters and various amines, providing a greener alternative to traditional chemical methods that often use toxic solvents and reagents. nih.gov These enzymatic approaches benefit from using renewable, biodegradable, and non-hazardous catalysts. nih.gov
| Diketone (R1, R2) | Diamine (R3, R4) | Product | Reaction Time (hr) | Yield (%) |
|---|---|---|---|---|
| Benzil (Ph, Ph) | Ethylenediamine (H, H) | 2,3-Diphenylpyrazine | 6 | 95 |
| Benzil (Ph, Ph) | 1,2-Diaminopropane (H, Me) | 2,3-Diphenyl-5-methylpyrazine | 6 | 94 |
| Anisil (An, An) | Ethylenediamine (H, H) | 2,3-Di-(4-methoxyphenyl)pyrazine | 7 | 93 |
| Furil (Furyl, Furyl) | Ethylenediamine (H, H) | 2,3-Difurylpyrazine | 7 | 92 |
| 1-Phenyl-1,2-propanedione (Ph, Me) | Ethylenediamine (H, H) | 2-Methyl-3-phenylpyrazine | 8 | 90 |
Kinetic and Thermodynamic Studies of Alkylpyrazine Formation
Understanding the kinetics and thermodynamics of alkylpyrazine formation is crucial for controlling their production, particularly in food chemistry where they are significant flavor compounds. Studies on model systems, such as amino acid-glucose systems, have provided valuable insights into the reaction mechanisms. researchgate.net
The formation of various alkylpyrazines in these systems has been found to follow pseudo-zero-order reaction kinetics. researchgate.net This indicates that the rate of formation is constant and independent of the concentration of the reactants, likely because the rate-determining step involves a component that is present in vast excess or is regenerated. Kinetic studies of tetramethylpyrazine (TTMP) formation from acetoin (B143602) ammonification also determined the reaction to be pseudo-zero-order. researchgate.net
Activation energies for the formation of different pyrazines have been determined, providing a measure of the energy barrier that must be overcome for the reaction to occur. researchgate.net For example, in an arginine-glucose system, the activation energies for the formation of pyrazine, 2-methylpyrazine (B48319), 2,6-dimethylpyrazine (B92225), and 2-methyl-6,7-dihydro-5H-cyclopentapyrazine were calculated. researchgate.net These values help in predicting how temperature changes will affect the rate of formation of specific pyrazines. Factors such as pH and water activity also significantly influence the kinetics of alkylpyrazine formation. capes.gov.br
| Alkylpyrazine | Activation Energy (Kcal mole⁻¹) |
|---|---|
| Pyrazine | 19.5 ± 4.1 |
| 2-Methylpyrazine | 24.8 ± 8.7 |
| 2,6-Dimethylpyrazine | 20.8 ± 4.7 |
| 2-Methyl-6,7-dihydro-5H-cyclopentapyrazine | 29.0 ± 3.8 |
Biosynthetic Pathways and Microbial Formation of Substituted Pyrazines
Enzymatic Mechanisms in Alkylpyrazine Biosynthesis
The enzymatic formation of the pyrazine (B50134) ring and its substituents is rooted in amino acid metabolism, primarily involving L-threonine. Key enzymes catalyze the initial steps to produce essential precursors, which then undergo condensation reactions.
The biosynthesis of many alkylpyrazines begins with the amino acid L-threonine. asm.orgresearchgate.net The enzyme L-threonine 3-dehydrogenase (TDH) plays a crucial catalytic role in this initial step. nih.gov TDH oxidizes L-threonine to form an unstable intermediate, L-2-amino-acetoacetate (also known as 2-amino-3-ketobutyrate). nih.govasm.org This intermediate is a critical branch point in the pathway.
L-2-amino-acetoacetate can spontaneously decarboxylate (lose a molecule of carbon dioxide) to form aminoacetone, a key precursor for the pyrazine backbone. nih.govasm.org However, another enzyme, 2-amino-3-ketobutyrate CoA ligase (KBL), competes for this same intermediate. KBL catalyzes the cleavage of L-2-amino-acetoacetate into glycine (B1666218) and acetyl-CoA, diverting the precursor away from pyrazine synthesis. asm.orgnih.govnih.gov Consequently, the relative activities of TDH and KBL can significantly influence the yield of alkylpyrazines. Studies have shown that inactivating the KBL enzyme in microorganisms can lead to an increased production of pyrazines like 2,5-dimethylpyrazine (B89654) (2,5-DMP). asm.orgnih.gov
Table 1: Key Enzymes in the Initial Steps of Pyrazine Biosynthesis
| Enzyme | Gene | Substrate | Product(s) | Role in Pyrazine Synthesis |
| L-Threonine 3-Dehydrogenase | tdh | L-Threonine | L-2-Amino-acetoacetate | Primary Synthesis: Catalyzes the first step toward producing the aminoacetone precursor. nih.gov |
| 2-Amino-3-ketobutyrate CoA Ligase | kbl | L-2-Amino-acetoacetate | Glycine, Acetyl-CoA | Competitive Pathway: Diverts the intermediate away from pyrazine formation, reducing overall yield. asm.orgnih.gov |
Aminoacetone, derived from the TDH-catalyzed conversion of L-threonine, is a fundamental building block for the pyrazine ring. researchgate.netasm.org The simplest pathway involves the self-condensation of two aminoacetone molecules. This reaction forms an unstable dihydropyrazine (B8608421) intermediate, which then oxidizes to the stable aromatic compound 2,5-dimethylpyrazine. asm.orgasm.org This entire condensation and oxidation process can occur spontaneously and is pH-dependent. nih.govasm.org
The formation of more complex, asymmetrically substituted pyrazines requires the involvement of other carbonyl compounds. For pyrazines containing an ethyl group, such as 3-ethyl-2,5-dimethylpyrazine (B149181), acetaldehyde (B116499) is a crucial intermediate. Research has demonstrated a chemoenzymatic pathway where two molecules of aminoacetone condense with one molecule of acetaldehyde. researchgate.netnih.gov In this proposed mechanism, aminoacetone is supplied by TDH from L-threonine, while acetaldehyde can be supplied by the action of KBL (bearing threonine aldolase (B8822740) activity) on L-threonine, particularly at low concentrations of coenzyme A. researchgate.net This highlights a dual role for the KBL enzyme depending on cellular conditions.
An alternative pathway for the formation of ethyl-substituted pyrazines involves α-dicarbonyl intermediates, such as 2,3-pentanedione (B165514). nih.gov This route has been identified in Bacillus subtilis for the production of 2-ethyl-3,5-dimethylpyrazine (B18607) and 2-ethyl-3,6-dimethylpyrazine. nih.govresearchgate.net
In this pathway, both L-threonine and D-glucose serve as substrates. nih.gov Isotope labeling experiments have shown that D-glucose contributes two carbon atoms and L-threonine contributes three carbon atoms to form the five-carbon backbone of 2,3-pentanedione. acs.org This intermediate then reacts with aminoacetone (derived from a separate L-threonine molecule) to form the ethyl-dimethylpyrazine structure. nih.govresearchgate.net This pathway demonstrates how central carbohydrate metabolism and amino acid metabolism can converge to create the diverse range of alkylpyrazines found in nature.
Microbial Strains and Metabolic Pathways for Pyrazine Production
Several microbial species are known for their ability to produce a wide array of alkylpyrazines, making them valuable for industrial flavor production.
Bacillus subtilis, a bacterium with "generally recognized as safe" (GRAS) status, is one of the most well-studied organisms for alkylpyrazine production. nih.govnih.gov It is frequently isolated from traditional fermented foods, such as natto (fermented soybeans), where it contributes significantly to the flavor profile. nih.govresearchgate.net
B. subtilis is capable of producing a variety of pyrazines, including 2,5-dimethylpyrazine, 2,3,5-trimethylpyrazine (B81540), and 2,3,5,6-tetramethylpyrazine (B1682967), primarily using L-threonine as a precursor. asm.orgnih.gov Research has elucidated that different strains of B. subtilis exhibit varied capabilities in producing specific pyrazines. researchgate.net Furthermore, B. subtilis has been identified as a producer of ethyl-substituted pyrazines through the 2,3-pentanedione pathway, underscoring its metabolic versatility. nih.gov The extensive genetic and metabolic knowledge available for B. subtilis makes it a model organism for understanding and engineering pyrazine biosynthesis. asm.orgasm.org
Table 2: Alkylpyrazines Produced by Bacillus subtilis
| Pyrazine Compound | Precursors | Key Intermediates |
| 2,5-Dimethylpyrazine | L-Threonine | Aminoacetone |
| 2,3,5-Trimethylpyrazine | L-Threonine, D-Glucose | Aminoacetone |
| 2-Ethyl-3,5-dimethylpyrazine | L-Threonine, D-Glucose | Aminoacetone, 2,3-Pentanedione |
| 2,3,5,6-Tetramethylpyrazine | Not specified in detail | Not specified in detail |
Besides Bacillus, other bacterial genera are also known pyrazine producers. The genus Serratia, which includes species like Serratia rubidaea, Serratia odorifera, and the opportunistic pathogen Serratia marcescens, has been identified as a source of potent aroma-active pyrazines. nih.govwikipedia.org
Serratia species are noted for producing a characteristic potato-like odor, which is attributed to the presence of methoxypyrazines. nih.govnih.gov Research has identified several unique substituted pyrazines from Serratia cultures, including 3-isopropyl-2-methoxy-5-methyl-pyrazine and 3-sec-butyl-2-methoxypyrazine. nih.govresearchgate.net The presence of branched-chain alkyl groups like isopropyl and sec-butyl suggests that Serratia utilizes biosynthetic pathways involving branched-chain amino acids (e.g., valine, leucine, isoleucine) as precursors, in addition to threonine. The ability of Serratia marcescens to also produce ethyl-substituted pyrazines has been reported, indicating its broad synthetic capabilities. acs.orgresearchgate.net
Genetic and Molecular Basis of Enzymatic Pyrazine Synthesis
The microbial synthesis of pyrazines is not merely a series of spontaneous chemical reactions but is often directed by specific enzymes encoded by the organism's genome. Several enzymatic pathways contributing to the formation of the pyrazine ring and its substituents have been identified.
One significant pathway involves the enzyme L-threonine-3-dehydrogenase (TDH) , which has been extensively studied in bacteria like Bacillus subtilis. asm.orgasm.orgnih.gov TDH catalyzes the oxidation of L-threonine to produce L-2-amino-acetoacetate. This intermediate is unstable and can spontaneously decarboxylate to form aminoacetone, a key precursor for pyrazine synthesis. asm.orgasm.orgnih.gov Two molecules of aminoacetone can then condense to form 2,5-dimethylpyrazine. asm.orgnih.gov A competing enzyme, 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL) , can cleave L-2-amino-acetoacetate into glycine and acetyl-CoA. asm.orgasm.orgnih.gov Consequently, the inactivation or downregulation of the KBL gene can lead to an increased yield of 2,5-dimethylpyrazine by channeling more L-2-amino-acetoacetate toward aminoacetone formation. asm.orgasm.orgmdpi.com
Recent studies have shown that this TDH/KBL system can also produce more complex pyrazines. For instance, 3-ethyl-2,5-dimethylpyrazine can be synthesized chemoenzymatically from the L-threonine-derived precursors. nih.govresearchgate.net In this process, TDH provides aminoacetone, while KBL, acting as a threonine aldolase in low CoA conditions, supplies acetaldehyde. nih.govnih.gov The condensation of two aminoacetone molecules with one acetaldehyde molecule yields the target ethyl-dimethylpyrazine. nih.govresearchgate.net
Another distinct enzymatic route involves nonribosomal peptide synthetases (NRPSs) . nih.gov A specific monomodular NRPS found in Pseudomonas, which possesses an adenylation-thiolation-reductase (ATR) domain architecture, is capable of producing various leucine-derived heterocyclic compounds, including 2,5- and 2,6-diisobutylpyrazines. nih.gov This enzyme activates an amino acid (leucine), tethers it to a thiolation domain, and then reductively releases it as an amino aldehyde. nih.gov The dimerization of these amino aldehyde intermediates leads to the formation of the corresponding disubstituted pyrazine. nih.gov This pathway highlights a mechanism for generating pyrazines with larger, branched alkyl groups derived from specific amino acids. nih.govresearchgate.net
| Enzyme/System | Gene (Example) | Organism (Example) | Function in Pyrazine Synthesis | Resulting Pyrazines |
| L-threonine-3-dehydrogenase (TDH) | tdh | Bacillus subtilis | Catalyzes the oxidation of L-threonine to L-2-amino-acetoacetate, a precursor to aminoacetone. asm.orgasm.orgnih.gov | 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine. asm.orgnih.gov |
| 2-amino-3-ketobutyrate CoA ligase (KBL) | kbl | Bacillus subtilis | Competes with the pyrazine pathway by cleaving L-2-amino-acetoacetate. Can also supply acetaldehyde for substituted pyrazines. asm.orgnih.gov | Modulates pyrazine yield; involved in 3-Ethyl-2,5-dimethylpyrazine synthesis. nih.gov |
| Nonribosomal Peptide Synthetase (NRPS) | pvfC | Pseudomonas sp. | Activates amino acids (e.g., leucine) and releases them as amino aldehydes, which dimerize to form pyrazines. nih.gov | Diisobutylpyrazines and other leucine-derived heterocycles. nih.gov |
Precursor Metabolism in Biological Systems
The diversity of substituted pyrazines found in nature is a direct reflection of the array of available metabolic precursors. The carbon and nitrogen atoms that constitute the pyrazine ring and its alkyl side chains are derived from fundamental building blocks supplied by primary metabolism, including amino acids and carbohydrates. These precursors are transformed and assembled through both enzymatic and non-enzymatic reactions, often occurring during fermentation. mdpi.comresearchgate.net
Amino Acid Precursors (e.g., L-Threonine, L-Serine, Alanine)
Amino acids are the primary source of nitrogen for the pyrazine ring and are also crucial contributors of carbon atoms for both the ring and its alkyl substituents. acs.orgresearchgate.net The specific amino acid precursor largely determines the substitution pattern of the resulting pyrazine.
L-Threonine is a well-established precursor for methyl-substituted pyrazines. asm.orgnih.gov As detailed previously, its enzymatic conversion yields aminoacetone, the building block for 2,5-dimethylpyrazine. asm.org Studies have also demonstrated that L-threonine is a precursor for 2,6-dimethylpyrazine (B92225), trimethylpyrazine, and even more complex structures like 2-ethyl-3,5-dimethylpyrazine and 2-ethyl-3,6-dimethylpyrazine. nih.govresearchgate.net
L-Serine can also serve as a precursor, primarily for non-methylated or ethyl-substituted pyrazines. mdpi.comnih.gov Thermal degradation studies show that serine can form pyrazine, methylpyrazine, ethylpyrazine, and 2,6-diethylpyrazine. nih.gov The proposed mechanism involves decarbonylation and dehydration to generate α-aminocarbonyl intermediates that subsequently condense. nih.gov
Branched-chain amino acids are essential for the formation of pyrazines with corresponding branched side chains. For example, the biosynthesis of 2,5-diisopropylpyrazine (B1313309) in myxobacteria has been shown to proceed from L-valine . researchgate.net Similarly, L-leucine is the precursor for diisobutylpyrazines produced via the NRPS pathway. nih.gov
Based on these established pathways, the precursors for 3-Ethyl-5-isopropyl-2-methylpyrazine can be inferred. The isopropyl group likely originates from L-valine or L-leucine, the ethyl group from L-isoleucine, and the methyl group from L-alanine or L-threonine. The condensation of the corresponding α-aminocarbonyls or amino aldehydes derived from these amino acids would lead to the formation of this specific trisubstituted pyrazine.
| Amino Acid Precursor | Resulting Pyrazine Moiety/Compound | Example Biosynthetic Pathway |
| L-Threonine | Methyl, Ethyl groups (e.g., 2,5-Dimethylpyrazine, 3-Ethyl-2,5-dimethylpyrazine). asm.orgnih.govnih.gov | TDH-mediated conversion to aminoacetone and acetaldehyde. asm.orgnih.gov |
| L-Serine | Unsubstituted, Methyl, Ethyl groups (e.g., Pyrazine, Methylpyrazine, 2,6-Diethylpyrazine). mdpi.comnih.gov | Thermal degradation to α-aminocarbonyl intermediates. nih.gov |
| L-Alanine | Methyl groups | Condensation of derived α-aminocarbonyls. |
| L-Valine | Isopropyl groups (e.g., 2,5-Diisopropylpyrazine). researchgate.net | Dimerization of valine-derived amino aldehydes. researchgate.net |
| L-Leucine | Isobutyl groups (e.g., 2,5-Diisobutylpyrazine). nih.gov | NRPS-mediated dimerization of leucine-derived amino aldehydes. nih.gov |
| L-Isoleucine | sec-Butyl, Ethyl groups | Inferred precursor for ethyl and methyl side chains. |
Carbohydrate Precursors (e.g., D-Glucose, Reducing Sugars)
Carbohydrates serve as a primary carbon source for the pyrazine backbone, especially in pathways that are linked to Maillard-type reactions. acs.orgresearchgate.net While enzymatic pathways can directly utilize amino acids, the presence of sugars like D-glucose can significantly influence the types and quantities of pyrazines produced. asm.orgnih.gov
In microbial fermentation, sugars are broken down into smaller fragments, such as two- and three-carbon units (e.g., glyoxal, methylglyoxal (B44143), diacetyl). mdpi.com These α-dicarbonyl compounds are highly reactive and can condense with amino compounds derived from amino acids to form the pyrazine ring. mdpi.comresearchgate.net For example, the synthesis of 2,3,5-trimethylpyrazine by B. subtilis can utilize both L-threonine and D-glucose as substrates. asm.orgasm.org The glucose is metabolized to provide intermediates that react with the threonine-derived aminoacetone. asm.orgnih.gov Radioisotopic labeling studies have confirmed that sugars are a principal source of carbon atoms for the pyrazine molecule in model systems. acs.org
Intermediates from Fermentative Processes
Fermentation provides a rich environment of reactive intermediates that serve as building blocks for pyrazine synthesis. researchgate.net The metabolic activity of microorganisms generates a pool of α-dicarbonyls, α-hydroxyketones (acyloins), and aldehydes that readily participate in pyrazine formation. asm.org
Acetoin (B143602) (3-hydroxy-2-butanone) is a key intermediate in the biosynthesis of 2,3,5,6-tetramethylpyrazine by various bacteria, including Bacillus species. mdpi.comnih.gov Acetoin can react with ammonia (B1221849) (often released from amino acid metabolism) to form an α-hydroxyimine, which then converts to 2-amino-3-butanone. mdpi.com This aminoketone can subsequently dimerize and oxidize to yield tetramethylpyrazine. mdpi.com
Similarly, acetaldehyde , another common fermentation product, is a crucial precursor for ethyl-substituted pyrazines. nih.govresearchgate.netnih.gov As seen in the chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine, acetaldehyde condenses with aminoacetone to introduce the ethyl group onto the pyrazine ring. nih.govnih.gov The availability of these and other aldehyde intermediates, such as isobutyraldehyde (B47883) (from valine) or isovaleraldehyde (B47997) (from leucine), during fermentation is critical for the production of the diverse range of alkylpyrazines observed in fermented foods and microbial cultures. researchgate.net
Occurrence, Distribution, and Formation Dynamics of Alkylpyrazines in Diverse Systems
Formation in Thermally Processed Food Matrices
Thermal processing methods such as roasting, baking, and heating are instrumental in the development of the rich and complex flavors of many food products. These processes create the necessary conditions for the Maillard reaction and Strecker degradation, leading to the synthesis of a diverse array of aromatic compounds, including alkylpyrazines.
Roasting is a critical step in the production of coffee and cocoa, where the characteristic flavor and aroma profiles are developed. During this process, numerous chemical reactions occur, including the formation of a wide variety of pyrazines. While specific data for 3-Ethyl-5-isopropyl-2-methylpyrazine is limited in publicly available research, studies on other alkylpyrazines in coffee and cocoa provide insight into the general formation dynamics.
In coffee, the roasting process leads to the formation of numerous pyrazines that contribute to its roasted, nutty, and earthy aroma. A study on the alkylpyrazine composition of commercially available coffee samples identified a range of these compounds, with 2-methylpyrazine (B48319) being the most abundant, followed by 2,6-dimethylpyrazine (B92225) and 2,5-dimethylpyrazine (B89654). nih.gov The total concentration of the twelve quantified alkylpyrazines in ground coffee was found to range from 82.1 to 211.6 mg/kg. nih.gov Another study on Robusta coffee identified 3-ethyl-2,5-dimethylpyrazine (B149181) as a contributor to its hazelnut-like, earthy, and roasty aroma. nih.gov The concentration of this pyrazine (B50134) was observed to be affected by pre-treatment of the green coffee beans. nih.gov
The following table displays the concentrations of various alkylpyrazines found in different types of roasted coffee, illustrating the diversity of these compounds formed during roasting.
| Alkylpyrazine | Concentration Range (mg/kg) in Roasted Coffee | Reference |
| 2-Methylpyrazine | Most abundant | nih.gov |
| 2,6-Dimethylpyrazine | Second most abundant | nih.gov |
| 2,5-Dimethylpyrazine | Third most abundant | nih.gov |
| 2-Ethylpyrazine | Present | nih.gov |
| 2-Ethyl-6-methylpyrazine | Present | nih.gov |
| 2-Ethyl-5-methylpyrazine | Present | nih.gov |
| 2,3,5-Trimethylpyrazine (B81540) | Present | nih.gov |
| 2,3-Dimethylpyrazine | Lowest concentrations | nih.gov |
| 2-Ethyl-3-methylpyrazine (B101031) | Lowest concentrations | nih.gov |
| 2-Ethyl-3,6-dimethylpyrazine | Lowest concentrations | nih.gov |
| 2-Ethyl-3,5-dimethylpyrazine (B18607) | Lowest concentrations | nih.gov |
| 3-Ethyl-2,5-dimethylpyrazine | 100 - 435 (arbitrary units) in Robusta coffee | nih.gov |
Data for this compound was not available in the cited sources.
Similarly, in cocoa, the roasting process is essential for the development of its characteristic chocolate flavor, with pyrazines playing a crucial role. Research has shown that the concentration of pyrazines increases with roasting temperature and time. nih.gov Key pyrazines identified in cocoa include 2-methylpyrazine, 2,5-dimethylpyrazine, 2,3-dimethylpyrazine, 2,3,5-trimethylpyrazine, and 2,3,5,6-tetramethylpyrazine (B1682967). nih.govmdpi.com The ratio of tetramethylpyrazine to trimethylpyrazine has been suggested as an indicator of the degree of roasting. nih.gov
Baking and other heating processes also lead to the formation of alkylpyrazines in a variety of food products, contributing to their desirable baked and roasted flavors. For instance, in potato-based products, trisubstituted alkylpyrazines such as 2-ethyl-3,5-dimethylpyrazine and 2,3-diethyl-5-methylpyrazine (B150936) are known to contribute to the baked flavor. reading.ac.uk The formation of these pyrazines can be influenced by the addition of specific precursors, such as amino acids and α-dicarbonyls, to the food matrix before baking. reading.ac.uk
The profile of pyrazines formed in a food product is highly dependent on the specific processing parameters employed. Factors such as temperature, time, pH, and the composition of precursors (amino acids and sugars) all play a significant role.
Temperature and Time: In general, higher roasting temperatures and longer durations lead to an increase in the total amount of pyrazines formed, up to a certain point. For example, in cocoa roasting, the concentration of pyrazines was found to increase as the temperature was raised from 120 to 140 °C. nih.gov However, excessive heating can lead to the degradation of some pyrazines and the formation of other, potentially undesirable, flavor compounds.
Precursor Composition: The types of amino acids and sugars present in the raw food material are fundamental in determining the structure of the resulting pyrazines. The Maillard reaction between different amino acids and sugars will produce different α-dicarbonyl and α-aminocarbonyl intermediates, which then condense to form a variety of pyrazine structures. For instance, a study on Maillard model systems demonstrated that the structure of lysine-containing dipeptides and tripeptides significantly affects the formation of specific pyrazines, such as 3-ethyl-2,5-dimethylpyrazine. nih.gov
Occurrence and Accumulation in Fermented Food Products
Fermentation is another key process that contributes to the formation of alkylpyrazines in various food products. In some cases, microbial activity can lead to the production of these flavor compounds, either through the metabolism of precursors or through direct synthesis.
In fermented soybean products, the microbial communities present during fermentation play a crucial role in flavor development. While the focus of much research is on other flavor compounds, it is plausible that microbial activity could contribute to the pyrazine profile of these products.
Certain microorganisms are capable of producing pyrazines. For example, Bacillus subtilis, a bacterium often found in fermented foods, has been shown to produce 2-ethyl-3,5(3,6)-dimethylpyrazine. researchgate.net The biosynthesis of this pyrazine by B. subtilis involves precursors such as threonine and glucose. researchgate.net Additionally, Saccharomyces cerevisiae, a yeast commonly used in baking and brewing, is known to produce 2-methyl-5-isopropylpyrazine as a metabolite. nih.gov This indicates that microbial pathways, in addition to the heat-driven Maillard reaction, can be a source of alkylpyrazines in fermented foods.
Presence in Natural Environments and Biological Systems
Detection in Drinking Water and Environmental Samples
A comprehensive search of scientific databases and environmental reports yields no specific data on the detection of this compound in drinking water or other environmental samples. While various pyrazine derivatives are occasionally identified in water sources, often as byproducts of water treatment processes or as metabolites from microorganisms, there are no documented instances specifically identifying the this compound isomer.
Consequently, information regarding its environmental concentration, persistence, and potential ecological impact is currently unavailable. Further research and the development of more targeted analytical methods would be necessary to determine its presence and significance in these matrices.
Table 1: Detection of this compound in Environmental Samples
| Sample Type | Concentration Range | Location/Study | Analytical Method |
| Drinking Water | No data available | Not applicable | Not applicable |
| Surface Water | No data available | Not applicable | Not applicable |
| Soil/Sediment | No data available | Not applicable | Not applicable |
Role as Chemical Transmitters or Pheromones in Organisms
There is currently no scientific evidence to suggest that this compound functions as a chemical transmitter or pheromone in any studied organism. The role of pyrazines as semiochemicals is well-established in the animal kingdom, where they can act as alarm signals, trail markers, or aggregation pheromones. For instance, certain insects and mammals are known to utilize specific alkylpyrazines for chemical communication.
However, research has not yet identified a biological signaling function for this compound. Its specific structure may not be recognized by the olfactory receptors of the organisms studied to date, or its role may be confined to species that have not yet been investigated for their chemical ecology.
Table 2: Identified Pheromonal or Chemical Transmitter Functions of this compound
| Organism/Species | Type of Signal | Behavioral Response | Research Findings |
| Not applicable | No data available | No data available | No studies have identified a role for this specific compound as a chemical transmitter or pheromone. |
Advanced Research Perspectives and Future Directions in 3 Ethyl 5 Isopropyl 2 Methylpyrazine Research
Optimization of Chemoenzymatic and Biotechnological Production
The shift from traditional chemical synthesis towards greener, more sustainable methods has placed a strong emphasis on chemoenzymatic and biotechnological routes for pyrazine (B50134) production. These approaches offer high specificity and operate under mild conditions, reducing environmental impact.
Metabolic engineering of microbial cell factories presents a highly promising strategy for overproducing specific alkylpyrazines. By manipulating the genetic makeup of microorganisms like Escherichia coli or Bacillus subtilis, researchers can redirect metabolic pathways towards the synthesis of desired pyrazine precursors. nih.govnih.gov
Key strategies in strain engineering include:
Overexpression of Key Enzymes : Increasing the expression of enzymes crucial for the biosynthesis pathway, such as L-threonine dehydrogenase (TDH), can significantly boost the production of pyrazine precursors. nih.govmdpi.com For instance, studies on 2,5-dimethylpyrazine (B89654) (2,5-DMP) have shown that overexpressing the EcTDH gene from E. coli enhances yield. nih.gov
Inactivation of Competing Pathways : Deleting or downregulating genes responsible for competing metabolic pathways can prevent the diversion of precursors away from pyrazine synthesis. A notable example is the inactivation of 2-amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL), which competitively inhibits the formation of a key 2,5-DMP intermediate. mdpi.com
Enhancing Precursor Supply : Engineering strains to increase the intracellular availability of primary precursors, such as specific amino acids (e.g., L-threonine, L-isoleucine, L-valine) and α-dicarbonyls, is fundamental. mdpi.comresearchgate.net Research on Bacillus subtilis has demonstrated that enriching a medium with L-threonine dramatically promotes the formation of 2,5-DMP. researchgate.net
These principles are directly applicable to enhancing the yield of 3-ethyl-5-isopropyl-2-methylpyrazine by targeting the pathways that supply its specific precursors, likely derived from isoleucine and valine.
| Microorganism | Target Pyrazine | Genetic Modification Strategy | Reported Outcome | Reference |
|---|---|---|---|---|
| Escherichia coli BL21(DE3) | 2,5-Dimethylpyrazine (2,5-DMP) | Overexpression of L-threonine dehydrogenase (EcTDH), NADH oxidase (EhNOX), aminoacetone oxidase (ScAAO), and L-threonine transporter (EcSstT). | Achieved a yield of 2897.30 mg/L of 2,5-DMP. | nih.govnih.gov |
| Bacillus subtilis | 2,5-Dimethylpyrazine (2,5-DMP) | Inactivation of 2-Amino-3-ketobutyrate coenzyme A (CoA) ligase (KBL). | Improved the yield of 2,5-DMP by preventing precursor cleavage. | mdpi.com |
| Bacillus amyloliquefaciens | 2,3,5-Trimethylpyrazine (B81540) (TMP) | Optimization of fermentation conditions (non-engineered strain). | Increased TMP production from 0.071 mg/g to 0.446 mg/g. | mdpi.comresearchgate.net |
The volatility of pyrazines like this compound poses a significant challenge for large-scale production, as product loss can occur through stripping. researchgate.net Advanced bioreactor design is critical to maximize productivity and recovery. Bioreactors for volatile organic compounds (VOCs) are generally categorized into three main types: biofilters, biotrickling filters, and bioscrubbers. epa.gov
Key considerations for bioreactor design and scale-up include:
Mass Transfer Optimization : Ensuring efficient transfer of nutrients and oxygen to the microorganisms while minimizing the loss of volatile products is paramount. duke.edu Designs that maximize the surface-to-volume ratio, such as microbioreactors, can enhance mass transfer and improve biodegradation rates. duke.edu
Process Parameter Control : The performance of a biological treatment process is heavily dependent on operational parameters. Mathematical modeling can be used to determine the optimal hydraulic retention time (HRT), mixed liquor suspended solids (MLSS), and air-to-water ratio to maximize biodegradation and limit volatilization. researchgate.net
Integrated Recovery Systems : Implementing in-situ product recovery systems, such as gas stripping or solvent extraction, can capture the volatile pyrazine product from the fermentation broth, preventing its loss and simplifying downstream processing.
Isotope Labeling Studies for Comprehensive Pathway Elucidation
Understanding the precise biosynthetic pathway of this compound is essential for targeted strain engineering and process optimization. Isotope labeling studies are a powerful tool for tracing the metabolic fate of precursors into the final pyrazine structure. snscourseware.org By feeding microorganisms with substrates labeled with stable isotopes (e.g., ¹³C, ¹⁵N, ²H), researchers can identify the origin of each atom in the pyrazine ring and its substituents.
Radioisotopic labeling studies have been instrumental in revealing that in many pyrazine formation pathways, sugars serve as the principal source of carbon atoms, while amino acids primarily contribute the nitrogen atoms. researchgate.net For example, studies using ¹⁵N-labeled alanine (B10760859) have been used to clarify the nitrogen sources and their respective contributions to pyrazine formation during thermal processing. acs.org Similarly, the carbohydrate module labeling (CAMOLA) technique, using substrates like D-glucose-¹³C₆, helps to elucidate the carbon skeleton of both intermediates and final products in the Maillard reaction. researchgate.net
For this compound, labeling studies could involve feeding cultures with ¹³C-labeled isoleucine, valine, and alanine to confirm their roles as precursors for the ethyl, isopropyl, and methyl groups, respectively. Such studies provide definitive evidence of metabolic pathways, settling ambiguities and guiding future genetic engineering efforts. mdpi.com
| Isotope Used | Precursor Studied | Key Finding | Reference |
|---|---|---|---|
| ¹⁵N | Alanine | Clarified the nitrogen sources and contribution of exogenous vs. regenerated amino acids in pyrazine formation. | acs.org |
| ¹³C (D-glucose-¹³C₆) | Glucose | Elucidated the carbon skeleton of intermediates and final pyrazine products in the Maillard reaction. | researchgate.net |
| Radioisotopes (unspecified) | Sugars and Amino Acids | Demonstrated that sugars are the principal source of carbon, while amino acids primarily provide nitrogen for the pyrazine ring. | researchgate.net |
Computational Chemistry and Molecular Modeling Approaches
Computational methods are becoming indispensable in modern chemical research, offering predictive insights that can accelerate discovery and optimization. For this compound, these approaches can be used to predict reaction pathways and to understand the relationship between its structure and its characteristic properties.
Quantum chemical calculations, particularly Density Functional Theory (DFT), allow for the detailed investigation of reaction mechanisms at the molecular level. science.govrsc.org By calculating the energies of reactants, transition states, and products, DFT can be used to:
Elucidate Reaction Pathways : Determine the most energetically favorable pathway for pyrazine formation, whether through Maillard reactions, microbial synthesis, or chemical cyclization. researchgate.netresearchgate.net
Identify Key Intermediates : Predict the structure and stability of transient intermediates that are difficult to detect experimentally.
Analyze Electronic Properties : Investigate molecular orbitals (e.g., HOMO, LUMO) to understand the reactivity of pyrazine derivatives and their susceptibility to electrophilic or nucleophilic attack. science.govresearchgate.net
This theoretical insight can guide the design of more efficient synthetic routes and catalysts for producing this compound.
Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical correlation between the chemical structure of a compound and its biological or physical properties. ijournalse.org For pyrazines, QSAR is frequently used to understand and predict sensory properties, such as odor thresholds. nih.govnih.gov
These models use a variety of molecular descriptors to quantify the chemical structure, including:
Topological Indices : Such as molecular connectivity, which describes the branching and arrangement of atoms. nih.gov
Geometrical Descriptors : Related to the molecule's shape and size. nih.gov
Electronic Descriptors : Such as electrotopological state indices and quantum chemical parameters (e.g., HOMO/LUMO energies), which reflect the electronic distribution within the molecule. science.govnih.gov
By developing a robust QSAR model for alkylpyrazines, researchers can predict the odor properties of novel derivatives of this compound without needing to synthesize them. nih.gov This predictive capability is invaluable for designing new flavor compounds with specific, desirable sensory profiles. nih.govuoa.gr
Exploration of Novel Precursors and Reaction Conditions
The traditional formation of this compound is primarily understood through the Maillard reaction, which involves the reaction of amino acids with reducing sugars at elevated temperatures. Future research is aimed at refining and controlling these synthesis routes by exploring novel precursors and reaction conditions to enhance yield, specificity, and sustainability.
One promising area is the use of specific amino acids and peptide structures as targeted precursors. Studies on related pyrazines have shown that the type of amino acid significantly influences the resulting pyrazine profile. For instance, lysine-containing reactions have been found to produce a higher abundance of certain alkylpyrazines compared to other amino acids. mdpi.com Research on dipeptides and tripeptides, such as those containing lysine, has further demonstrated that the peptide structure can alter the formation pathways and yield of specific pyrazines like 3-ethyl-2,5-dimethylpyrazine (B149181). researchgate.net Future work could systematically investigate amino acid precursors such as leucine, isoleucine, and valine, which possess the isopropyl and ethyl moieties necessary for forming this compound, to optimize its targeted synthesis.
Furthermore, chemoenzymatic synthesis offers a novel alternative to traditional high-temperature chemical reactions. This approach utilizes enzymes to generate key precursors under milder conditions. For example, the synthesis of 3-ethyl-2,5-dimethylpyrazine has been demonstrated using L-threonine as a substrate, with bacterial enzymes supplying the necessary precursors, aminoacetone and acetaldehyde (B116499). mdpi.com This method not only allows for synthesis at moderate temperatures but also opens the door to using renewable biological feedstocks. Exploring enzymatic pathways to generate the specific α-aminocarbonyl intermediates required for this compound could lead to more efficient and environmentally friendly production methods.
Targeted addition of reaction intermediates is another advanced strategy. Research on potato-based food systems has shown that adding specific α-dicarbonyls, such as 2,3-pentanedione (B165514), can significantly promote the formation of key trisubstituted pyrazines. reading.ac.uk This approach allows for the manipulation of the reactive intermediate pool to favor the generation of desired flavor compounds. Identifying and utilizing the specific dicarbonyl and α-aminocarbonyl precursors for this compound could be a powerful tool for enhancing its formation in food products.
Table 1: Investigated Precursors and Conditions for Related Pyrazine Synthesis
| Pyrazine Compound | Precursors Investigated | Reaction Conditions / Method | Key Findings | Reference |
|---|---|---|---|---|
| 3-Ethyl-2,5-dimethylpyrazine | L-Threonine | Chemoenzymatic reaction using L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase. | Demonstrated synthesis from a single amino acid under moderate temperatures. | mdpi.com |
| 3-Ethyl-2,5-dimethylpyrazine | Lysine-containing dipeptides (Arg-Lys, His-Lys) and glucose. | Maillard reaction model system (140°C for 90 min). | Peptide structure influences the yield of specific pyrazines. | researchgate.net |
| 2-Ethyl-3,5-dimethylpyrazine (B18607) | 2,3-Pentanedione and various amino acids (Leu, Ile, Met, Val, Phe). | Addition to potato dough before baking. | Targeted precursor addition increased the formation of specific trisubstituted pyrazines by up to 390%. | reading.ac.uk |
| Various Alkylpyrazines | Mixed amino acids (L-glutamic acid, L-glutamine, L-lysine, L-alanine) and glucose. | Maillard reaction model system. | The type and combination of amino acids significantly alter the pyrazine distribution. | mdpi.com |
Interdisciplinary Research on Pyrazine Functionality
The role of this compound extends beyond its well-known contribution to flavor. Interdisciplinary research is beginning to uncover its potential biological and ecological significance, as well as its nuanced impact on food quality from a chemical formation perspective.
While primarily studied for their aroma properties, pyrazines are ubiquitous in nature and serve diverse biological functions. researchgate.net There is growing evidence that alkylpyrazines, as a class, possess antimicrobial and antifungal properties. For instance, compounds structurally similar to this compound, such as 2-ethyl-3-methylpyrazine (B101031) and 2,5-dimethylpyrazine, have demonstrated effective antifungal and antioomycete activity. mdpi.com Specifically, they have shown inhibitory effects against the soil-borne plant pathogen Ralstonia solanacearum and the oomycete Phytophthora capsici. mdpi.com Research on 2-isopropyl-3-methylpyrazine (B101767) has also indicated antimicrobial and antifungal properties. ontosight.ai These findings suggest that this compound may also possess bioactive properties, warranting future investigation into its potential as a natural antimicrobial agent for food preservation or agricultural applications.
In an ecological context, pyrazines act as semiochemicals—chemical signals that mediate interactions between organisms. They are used by insects, plants, and vertebrates for communication, defense, and signaling. researchgate.net For example, 2-ethyl-3-methylpyrazine has been identified as a major component in the subauricular and median gland secretions of pronghorn (Antilocapra americana), where it is believed to play a role in territorial marking. researchgate.net The potent odors of pyrazines make them effective signaling molecules even at very low concentrations. The specific ecological role of this compound remains an unexplored area of research. Investigating its presence in natural systems could reveal novel functions in plant-insect interactions, animal communication, or microbial ecology.
Table 2: Documented Biological Activities of Structurally Related Pyrazines
| Pyrazine Compound | Biological Role / Activity | Organism / System Studied | Reference |
|---|---|---|---|
| 2-Ethyl-3-methylpyrazine | Antifungal / Antioomycete | Phytophthora capsici | mdpi.com |
| 2,5-Dimethylpyrazine | Antibacterial | Ralstonia solanacearum | mdpi.com |
| 2-Isopropyl-3-methylpyrazine | Antimicrobial / Antifungal | General screening | ontosight.ai |
| 2-Ethyl-3-methylpyrazine | Pheromone / Semiochemical | Pronghorn (Antilocapra americana) | researchgate.net |
The formation of this compound during thermal processing is a critical factor influencing the final sensory profile and consumer acceptance of many food products. Pyrazines are responsible for the desirable "roasty," "nutty," and "earthy" aroma notes in foods like coffee, cocoa, baked bread, and roasted nuts. nih.govacs.org The specific constellation of pyrazines, including this compound, generated through the Maillard reaction, defines the characteristic baked or roasted flavor of a product. reading.ac.uk
The perception of these flavors is highly dependent on the concentration and combination of various aroma compounds. While a certain level of pyrazines contributes to a positive sensory experience, an imbalance or excessive concentration can lead to undesirable "burnt" notes. jst.go.jp Consumer preference can be segmented based on their liking for specific flavor profiles, with attributes like "nutty" and "earthy" flavors being significant drivers of liking for products such as potatoes. nih.gov
From a chemical formation perspective, understanding the reaction kinetics and pathways that lead to this compound is crucial for controlling food quality. Factors such as temperature, time, pH, and the availability of specific amino acid and sugar precursors directly impact the rate and quantity of pyrazine formation. researchgate.net By controlling these processing parameters, food manufacturers can modulate the formation of this key aroma compound to achieve a desired flavor profile, thereby enhancing food quality and consumer perception. For example, manipulating the precursor pool in a low-acrylamide potato product has been shown to increase the formation of desirable trisubstituted pyrazines, leading to an enhanced baked flavor. reading.ac.uk This highlights the direct link between the chemical formation of pyrazines and the sensory quality that drives consumer preference.
Table 3: Aroma Profiles of Pyrazines Relevant to Food Flavor
| Pyrazine Compound | Commonly Associated Aroma Descriptors | Foods Where Found | Reference |
|---|---|---|---|
| 2,3,5-Trimethylpyrazine | Baked potato, nutty, roasted, chocolate | Potato products, coffee, cocoa | pellwall.com |
| 2-Ethyl-3,5-dimethylpyrazine | Roasted cocoa, nuts | Cocoa, milk chocolate, potato chips | mdpi.comresearchgate.net |
| 2-Ethyl-3-methylpyrazine | Raw potato, nutty, grilled, bread-like | Potato products, nuts | bldpharm.comnih.gov |
| 2-Isopropyl-3-methoxypyrazine | Earthy, green pepper, pea | Grapes (wine), bell peppers, coffee | researchgate.net |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
